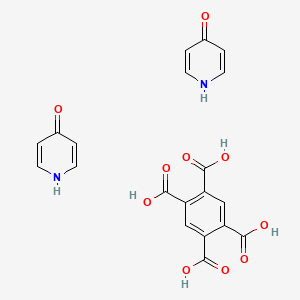

benzene-1,2,4,5-tetracarboxylic acid;1H-pyridin-4-one

Description

Benzene-1,2,4,5-tetracarboxylic acid (commonly known as pyromellitic acid) is a polyprotic aromatic carboxylic acid with four carboxyl groups symmetrically positioned on the benzene ring. Its structure enables strong chelating properties and high thermal stability, making it valuable in polymer synthesis (e.g., polyimides) and industrial etching processes . The co-component, 1H-pyridin-4-one, is a heterocyclic compound with a ketone group at the 4-position, often utilized in coordination chemistry and pharmaceutical intermediates. Together, this hybrid system exhibits unique physicochemical properties, particularly in redox reactions and metal coordination, as noted in synthetic studies .

Structure

3D Structure of Parent

Properties

CAS No. |

898798-39-5 |

|---|---|

Molecular Formula |

C20H16N2O10 |

Molecular Weight |

444.3 g/mol |

IUPAC Name |

benzene-1,2,4,5-tetracarboxylic acid;1H-pyridin-4-one |

InChI |

InChI=1S/C10H6O8.2C5H5NO/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;2*7-5-1-3-6-4-2-5/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);2*1-4H,(H,6,7) |

InChI Key |

MOMWUYWUGAXIQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=CC1=O.C1=CNC=CC1=O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Precursor Compounds

One approach to synthesize this compound involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with pyridine derivatives. The following method has been documented:

-

- Benzene-1,2,4,5-tetracarboxylic acid (H₄btc)

- Pyridine (or its derivatives)

- Solvents (e.g., methanol or acetic acid)

- Catalysts (if necessary)

-

- Dissolve benzene-1,2,4,5-tetracarboxylic acid in a suitable solvent.

- Add the pyridine derivative to the solution.

- Heat the mixture under reflux for several hours.

- Allow the mixture to cool and precipitate the product.

This method has been shown to yield satisfactory results in terms of purity and yield.

Hydrothermal Synthesis

Another effective method for synthesizing benzene-1,2,4,5-tetracarboxylic acid;1H-pyridin-4-one is hydrothermal synthesis:

-

- Benzene-1,2,4,5-tetracarboxylic acid

- Water

- Sodium hydroxide (as a base)

-

- Dissolve the benzene-1,2,4,5-tetracarboxylic acid in water with sodium hydroxide.

- Place the solution in a hydrothermal reactor.

- Heat under controlled temperature and pressure for a specified duration.

- Cool down and collect the precipitated product.

This method allows for better control over reaction conditions and can enhance yield due to the solubility of reactants.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is becoming increasingly popular due to its efficiency:

-

- Benzene-1,2,4,5-tetracarboxylic acid

- Pyridine or its derivatives

- Solvent (e.g., acetonitrile)

-

- Mix the reactants in a microwave-safe container.

- Subject to microwave irradiation for a predetermined time.

- Cool and purify the resulting compound.

Research indicates that this method can significantly reduce reaction times while improving yields compared to traditional heating methods.

The following table summarizes various preparation methods for this compound:

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Synthesis | Simple procedure; good yields | May require purification steps |

| Hydrothermal Synthesis | Controlled conditions; high purity | Requires specialized equipment |

| Microwave-Assisted | Fast; efficient energy use | Limited to microwave-compatible solvents |

Recent studies have shown that the choice of solvent and reaction conditions significantly impacts the yield and purity of this compound. For instance:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene-1,2,4,5-tetracarboxylic acid can undergo oxidation reactions to form various oxidation products.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Substitution: Both benzene-1,2,4,5-tetracarboxylic acid and 1H-pyridin-4-one can undergo substitution reactions, such as halogenation or nitration

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, or other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst, such as palladium on carbon.

Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid, sulfuric acid)

Major Products:

Oxidation Products: Various carboxylic acids and their derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

Materials Science

Polyester Production

Benzene-1,2,4,5-tetracarboxylic acid has been utilized as a key component in the synthesis of copolyesters. Research indicates that incorporating this compound enhances the physical and chemical properties of the resulting materials. For instance, it has been shown to improve thermal stability and mechanical strength in copolyester formulations . The following table summarizes the effects of varying concentrations of benzene-1,2,4,5-tetracarboxylic acid on the properties of poly(butylene adipate-co-butylene itaconate) copolyesters:

| Concentration (%) | Tensile Strength (MPa) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| 0.1 | 25.3 | 310 |

| 0.5 | 30.7 | 320 |

| 1.0 | 35.5 | 330 |

Nanocomposites

The compound is also explored in the development of nanocomposites where it acts as a linker between nanoparticles and polymer matrices. Its ability to form stable complexes enhances the dispersion of nanoparticles within the polymer matrix, leading to improved mechanical properties and thermal stability .

Coordination Chemistry

Lanthanide Coordination Polymers

Benzene-1,2,4,5-tetracarboxylic acid serves as a versatile ligand in the formation of lanthanide-based coordination polymers. These materials exhibit unique luminescent properties that are valuable for applications in optoelectronics and sensing technologies. A study demonstrated the synthesis of several lanthanide coordination polymers using this compound as a ligand, resulting in materials with high surface areas and tunable luminescence properties . The table below highlights some synthesized lanthanide complexes:

| Lanthanide Ion | Complex Formula | Surface Area (m²/g) |

|---|---|---|

| Eu(III) | [Eu(btec)3(H2O)12] | 1156 |

| Gd(III) | [Gd(btec)3(H2O)14] | 836 |

| Tm(III) | [Tm(btec)3(H2O)10] | 980 |

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxylic Acid Derivatives

Key Compounds for Comparison :

- 1,4,5,8-Naphthalene Tetracarboxylic Acid (NTCac) : A naphthalene-based tetracarboxylic acid.

- Benzene-1,2,3-tricarboxylic Acid (Hemimellitic Acid) : A benzene derivative with three carboxyl groups.

- Benzenehexacarboxylic Acid (Mellitic Acid) : A fully substituted benzene with six carboxyl groups.

Research Findings :

- Chelation Efficiency : Pyromellitic acid’s four carboxyl groups provide superior metal-binding capacity compared to hemimellitic acid (three groups) but less than mellitic acid (six groups). This gradient impacts applications in etching, where mellitic acid is preferred for high-chelating-demand processes .

Functional Group Hybrids

- 1H-Pyridin-4-one vs. Pyridine Derivatives: Unlike pyridine (a basic heterocycle), 1H-pyridin-4-one’s ketone group enhances its ability to form hydrogen bonds and participate in keto-enol tautomerism. This property is critical in stabilizing coordination complexes, distinguishing it from analogs like 4-hydroxypyridine.

Biological Activity

Benzene-1,2,4,5-tetracarboxylic acid; 1H-pyridin-4-one (often referred to as BPTA) is a compound of significant interest in the fields of medicinal chemistry and materials science. This article explores its biological activity, focusing on its potential applications in cancer treatment and as a sensor for various ions.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of BPTA against various cancer cell lines. The compound exhibits selective toxicity, showing significant activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines while demonstrating lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT.

Table 1: Cytotoxic Activity of BPTA on Cancer Cell Lines

| Cell Line | IC50 (µg/ml) | % Viability at IC50 |

|---|---|---|

| HepG2 | 42 | 67.7% |

| MCF-7 | 100 | 78.14% |

| NIH 3T3 | 250 | 82.23% |

| HaCaT | 500 | 96.11% |

The results indicate that BPTA is more effective against malignant cells compared to normal cells, suggesting its potential as a targeted anticancer agent .

The mechanism by which BPTA induces cytotoxicity appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptotic cell death were observed in treated cells, indicating that BPTA may disrupt cellular functions critical for survival .

Applications in Metal-Organic Frameworks (MOFs)

BPTA has also been utilized in the synthesis of metal-organic frameworks (MOFs), which exhibit dual-functional luminescence properties. These MOFs have been shown to be effective sensors for detecting iron(III) ions and acetylacetone with high sensitivity and selectivity .

Table 2: Properties of BPTA-based MOFs

| MOF Type | Detection Target | Sensitivity |

|---|---|---|

| MOF-1 | Iron(III) ions | High |

| MOF-2 | Acetylacetone | High |

The structural diversity of these frameworks allows for tailored applications in environmental sensing and catalysis, further enhancing the utility of BPTA beyond its biological activity .

Case Studies

- Cytotoxicity Study : A study conducted on the cytotoxic effects of BPTA revealed its potential as an anticancer agent. The MTT assay was employed to determine cell viability across different concentrations, demonstrating a dose-dependent response in malignant cell lines while sparing normal cells .

- Sensing Applications : Research into BPTA-based MOFs has shown their effectiveness as fluorescent sensors for environmental monitoring, particularly in detecting heavy metals and organic pollutants . The frameworks exhibited remarkable selectivity, making them suitable for real-time applications.

Q & A

Q. What are the established synthesis routes for benzene-1,2,4,5-tetracarboxylic acid, and how is purity validated?

Benzene-1,2,4,5-tetracarboxylic acid (C₁₀H₆O₈) is typically synthesized via hydrolysis of its dianhydride derivative (CAS 89-32-7) under controlled aqueous conditions . Purity is validated using:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and absence of byproducts.

- Infrared Spectroscopy (IR) : To identify carboxylate stretching vibrations (~1700 cm⁻¹).

- X-ray Diffraction (XRD) : For crystalline phase identification, often refined using SHELX programs .

- Elemental Analysis : To verify stoichiometry (C: 47.26%, H: 2.38%, O: 50.36%) .

Q. What are the key applications of benzene-1,2,4,5-tetracarboxylic acid in materials science?

This ligand is pivotal in:

- Metal-Organic Frameworks (MOFs) : Combines with aluminum to form high-surface-area materials for CO₂ capture .

- Coordination Polymers : Used in Hg²⁺ ion removal (99% adsorption efficiency) via multi-dentate binding .

- Supramolecular Networks : Forms hydrogen-bonded structures with amines like hexamethylenetetramine .

Advanced Research Questions

Q. How do redox potential and pH influence the synthesis of coordination polymers with benzene-1,2,4,5-tetracarboxylic acid?

- Redox Sensitivity : Reactions with Al(0)/OH⁻ systems fail due to the ligand’s redox inactivity, necessitating alternative metal precursors (e.g., Al³⁺ salts) .

- pH Effects : Acidic conditions (pH < 3) during synthesis can protonate carboxylate groups, reducing metal-ligand coordination efficiency. Buffered systems (pH 5–7) optimize binding .

- Mitigation Strategy : Use in situ pH monitoring and chelating agents (e.g., EtOH) to stabilize intermediates .

Q. How can contradictions in mutagenicity studies of benzene-1,2,4,5-tetracarboxylic acid be resolved?

A bacterial reverse mutation assay (Ames test) showed non-dose-dependent chromosomal aberrations, later attributed to pH-driven cytotoxicity rather than genotoxicity .

Q. What experimental design considerations are critical for optimizing MOFs using benzene-1,2,4,5-tetracarboxylic acid for CO₂ capture?

- Ligand Geometry : The tetracarboxylate’s planar symmetry enables 3D porous frameworks. Pair with octahedral metal nodes (e.g., Al³⁺) for structural stability .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance ligand solubility during solvothermal synthesis.

- Activation Protocols : Remove solvent via supercritical CO₂ drying to prevent pore collapse .

- Performance Metrics : Measure BET surface area (>1000 m²/g) and CO₂ adsorption isotherms at 1 bar/298 K .

Q. What challenges arise in crystallographic refinement of benzene-1,2,4,5-tetracarboxylic acid complexes, and how are they addressed?

- Twinned Data : Common in high-symmetry crystals. Use SHELXL’s TWIN/BASF commands for refinement .

- Disorder Management : Carboxylate groups may exhibit rotational disorder. Apply restraints (e.g., DFIX, ISOR) to refine thermal parameters .

- High-Resolution Data : Exploit synchrotron sources (λ < 1 Å) to resolve weak hydrogen-bonding interactions .

Q. How does ligand protonation state affect heavy metal adsorption in coordination polymers?

- Fully Deprotonated (Tetracarboxylate) : Binds Hg²⁺ via four O-donor sites, achieving 99% removal efficiency .

- Partially Protonated States : Reduce binding capacity by occupying carboxylate groups with H⁺. Pre-treat wastewater to pH > 5 for optimal deprotonation .

- Competing Ions : Use selectivity studies (e.g., Pb²⁺ vs. Hg²⁺) to optimize ligand-metal affinity .

Q. What spectroscopic techniques are most effective for characterizing 1H-pyridin-4-one derivatives in hybrid materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.